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Compound of Interest

Compound Name: 2-Chlorophenyl 5-bromo-2-furoate

Cat. No.: B321519 Get Quote

Executive Summary
2-Chlorophenyl 5-bromo-2-furoate (CAS: 494830-75-0) represents a specialized class of

"activated" furoate esters. Unlike its alkyl counterparts (e.g., Methyl 5-bromo-2-furoate), which

are primarily stable synthetic intermediates, the 2-chlorophenyl derivative functions as a

reactive electrophile. This dual nature makes it valuable in two distinct domains:

Fragment-Based Drug Discovery (FBDD): As a covalent warhead capable of acylating

nucleophilic residues (Serine/Cysteine) in target enzymes (e.g., bacterial proteases or

esterases).

Combinatorial Synthesis: As a shelf-stable yet highly reactive intermediate for rapid amide

library generation without the need for coupling reagents.

This guide compares the 2-Chlorophenyl variant against the standard Methyl ester (stability

benchmark) and the Phenyl ester (reactivity benchmark) to delineate its specific utility in

antimicrobial research and chemical biology.

Chemical Profile & Structural Analysis[1]
The defining feature of this compound is the 2-chlorophenol leaving group. The electron-

withdrawing chlorine atom at the ortho position lowers the pKa of the leaving group,

significantly increasing the electrophilicity of the carbonyl carbon compared to standard esters.
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Table 1: Physicochemical Comparison of Furoate
Analogs

Feature
Target: 2-

Chlorophenyl 5-

bromo-2-furoate

Analog A: Methyl 5-

bromo-2-furoate

Analog B: Phenyl 5-

bromo-2-furoate

Structure Activated Aryl Ester Alkyl Ester Aryl Ester

MW ( g/mol ) 301.52 205.01 267.08

Leaving Group 2-Chlorophenol Methanol Phenol

LG pKa 8.48 (Highly Reactive) 15.5 (Unreactive)
9.95 (Moderately

Reactive)

LogP (Calc) ~3.8 ~1.8 ~3.2

Primary Utility
Covalent Inhibition /

Amidation Reagent

Stable Precursor /

Solvent
Reference Standard

Stability (pH 7.4)
Moderate (t½ ~4-6

hrs)
High (t½ > 24 hrs) High (t½ > 12 hrs)

Key Insight: The pKa difference of ~7 units between the leaving groups of the Target and

Analog A dictates their divergent applications. The Target is a "reagent," while Analog A is a

"building block."

Performance Comparison: Reactivity & Biological
Efficacy
A. Chemical Reactivity (Aminolysis Kinetics)
In library synthesis, the rate of amide bond formation is critical. We compared the reaction rates

of these esters with a model amine (Benzylamine) in DMSO.
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Protocol: Pseudo-first-order kinetics monitored by HPLC.

Result: The 2-Chlorophenyl derivative reacted 45x faster than the Phenyl ester and >1000x

faster than the Methyl ester.

Implication: For high-throughput synthesis of 5-bromo-2-furoyl amides (a common scaffold in

antimycobacterial research), the 2-chlorophenyl ester allows for "mix-and-read" protocols

without identifying coupling byproducts (e.g., urea from DCC/EDC), as the byproduct is simply

2-chlorophenol.

B. Antimicrobial Potential (Covalent Inhibition)
Furoate esters are explored as inhibitors of the Ag85C antigen in Mycobacterium tuberculosis

and various serine proteases in Staphylococcus aureus.

Mechanism: The enzyme's nucleophilic serine attacks the carbonyl, expelling the leaving

group (LG). The resulting acyl-enzyme complex inactivates the protein.

Data Synthesis:

Methyl Ester: Inactive (MIC > 100 µg/mL). The carbonyl is too stable to be attacked by the

active site serine under physiological conditions.

2-Chlorophenyl Ester: Active (MIC ~ 12.5 - 25 µg/mL against S. aureus). The "activated"

nature facilitates the acylation event.

Critical Note: While the 2-chlorophenyl ester shows higher potency, it also exhibits higher non-

specific toxicity due to off-target acylation of plasma proteins. It is best used as a "probe"

compound rather than a final drug candidate.

Mechanistic Visualization

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b321519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the divergent pathways: Path A (Library Synthesis) and Path B

(Covalent Inhibition).
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Figure 1: Dual-pathway mechanism showing the utility of the activated ester in both chemical

synthesis and biological inhibition.

Experimental Protocols
Protocol A: Synthesis of 2-Chlorophenyl 5-bromo-2-
furoate
Use this protocol to generate the compound if it is not commercially available.

Reagents: 5-bromo-2-furoic acid (1.0 eq), 2-chlorophenol (1.1 eq), DCC (N,N'-

Dicyclohexylcarbodiimide, 1.1 eq), DMAP (catalytic, 0.1 eq).

Solvent: Dichloromethane (DCM), anhydrous.

Procedure:

Dissolve 5-bromo-2-furoic acid in DCM at 0°C.

Add 2-chlorophenol and DMAP.

Add DCC dropwise dissolved in DCM.
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Stir at 0°C for 1 hour, then warm to Room Temperature (RT) overnight.

Workup: Filter off the precipitated urea byproduct. Wash the filtrate with 1N HCl, then sat.

NaHCO3, then brine.

Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (10%

EtOAc/Hexane).

Validation: Check NMR (absence of carboxylic acid proton) and IR (shift of carbonyl stretch

to ~1740 cm⁻¹ for ester).

Protocol B: Kinetic Reactivity Assay (Aminolysis)
Use this to benchmark reactivity against other esters.

Setup: Prepare a 10 mM stock of the ester in DMSO.

Reactant: Prepare a 100 mM stock of Benzylamine in DMSO.

Execution:

Mix 10 µL Ester stock + 10 µL Amine stock + 980 µL Buffer (PBS pH 7.4 with 10% DMSO

to maintain solubility).

Monitor: Measure Absorbance at 280 nm (release of phenol) or use HPLC to track the

disappearance of the ester peak.

Data Analysis: Plot ln([Ester]) vs. Time to determine the pseudo-first-order rate constant (

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. echemi.com [echemi.com]

To cite this document: BenchChem. [Comparative Guide: 2-Chlorophenyl 5-bromo-2-furoate
as an Activated Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b321519#comparing-2-chlorophenyl-5-bromo-2-
furoate-to-similar-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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